2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-3-17-9-13-19(14-10-17)24-27-25(32-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)20-15-11-18(4-2)12-16-20/h5-16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIMWLQDTALBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that incorporates both phthalazinone and oxadiazole moieties. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be represented as follows:
This compound features:
- Phthalazinone core : Known for various pharmacological activities.
- Oxadiazole ring : Associated with multiple therapeutic effects including anticancer and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has shown that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- CaCo-2 (colon cancer)
In a study on oxadiazole derivatives, one compound showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This suggests that the oxadiazole component in our compound may confer similar anticancer effects.
2. Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties. Compounds in this class have shown effectiveness against both gram-positive and gram-negative bacteria. For instance:
- A study reported that synthesized oxadiazole derivatives exhibited better activity against gram-positive species compared to gram-negative ones .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example:
- The oxadiazole ring may inhibit enzymes such as Carbonic Anhydrase and Histone Deacetylase , which play roles in tumor progression and inflammation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of 1,2,4-oxadiazole derivatives. Among these, certain compounds exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This highlights the potential for developing targeted therapies based on the structural framework of our compound.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, several synthesized oxadiazoles were tested against common pathogens. Results indicated significant bactericidal effects, particularly against Staphylococcus spp. , while maintaining low cytotoxicity towards normal cells . This suggests a favorable therapeutic index for compounds similar to ours.
Data Tables
| Biological Activity | Target | IC50 Value (µM) |
|---|---|---|
| Anticancer | Thymidylate Synthase | 0.47 - 1.4 |
| Antimicrobial | Staphylococcus spp. | Not specified |
| Cytotoxicity | HeLa Cells | ~92.4 |
Scientific Research Applications
The compound 2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, highlighting significant findings and insights from diverse sources.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, a study highlighted the synthesis of 1,2,4-oxadiazole derivatives that showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The introduction of electron-withdrawing groups on the aromatic ring was found to enhance biological activity.
Case Study: Synthesis and Evaluation
A comprehensive study synthesized several oxadiazole derivatives and evaluated their antiproliferative effects. One compound demonstrated an IC₅₀ value of 0.19 µM against HCT-116 cells, indicating its potential as an effective anticancer agent .
Neuropharmacological Applications
The oxadiazole moiety has been associated with neuropharmacological activities, including effects on neurotransmitter systems. Compounds similar to this compound have been studied for their ability to interact with dopamine transporters, potentially leading to new treatments for neurological disorders .
Supramolecular Chemistry
The unique structural features of this compound allow it to participate in supramolecular interactions. Oxadiazole derivatives have been utilized in the development of liquid crystals and other advanced materials due to their ability to form stable complexes through hydrogen bonding .
Photophysical Properties
Research into the photophysical properties of oxadiazole-containing compounds suggests they can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of such compounds into polymer matrices has shown enhanced luminescence properties, making them suitable for applications in display technologies .
Summary of Findings
| Application Area | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against MCF-7 and HCT-116 cell lines; potential for further development. |
| Neuropharmacology | Interaction with dopamine transporters; potential therapeutic applications in neurodegenerative diseases. |
| Material Science | Useful in supramolecular chemistry; applications in OLEDs due to enhanced photophysical properties. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one with structurally related molecules from the evidence:
Key Structural and Functional Insights
Core Heterocycle Differences: The target compound’s phthalazin-1-one core distinguishes it from benzoimidazol-2-one (e.g., Compound 46) and piperidine-carboxamide (e.g., C22) derivatives. Phthalazinones are associated with kinase inhibition and DNA intercalation, whereas benzoimidazolones are linked to ion channel modulation .
Substituent Effects: Ethylphenyl vs. Halogenated/Aryl Groups: The dual 4-ethylphenyl groups in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 3-bromophenyl in or 4-chlorophenethyl in ). This could influence membrane permeability and target binding.
Biological Activity Trends :
- Oxadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in Compound 47 ) often show enhanced receptor affinity. The ethylphenyl groups in the target compound, being electron-donating, might favor different interaction profiles.
- Anti-TB candidate C22 highlights the importance of substituent selection for reducing toxicity while maintaining efficacy—a consideration applicable to the target compound’s development.
Research Findings and Data Gaps
- Activity Data: No direct biological data for the target compound are available in the evidence. However, its structural similarity to TRP channel modulators and anti-TB agents justifies further in vitro testing.
- Toxicity : Ethylphenyl groups may reduce hepatotoxicity risks compared to halogenated analogs (e.g., C21 in ), but this requires validation.
- Comparative Solubility : The trimethoxyphenyl analog has higher molecular weight (470.48 g/mol) and H-bond acceptors (8 vs. 5–6 in ethylphenyl derivatives), suggesting lower solubility for the target compound.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for this compound?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic chemistry. For example, coupling 4-ethylphenyl oxadiazole precursors with phthalazinone derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Characterization requires:
- Purity Analysis : High-performance liquid chromatography (HPLC) using Chromolith® columns (≥95% purity threshold) .
- Structural Confirmation : ¹H/¹³C NMR, FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) .
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .
Basic: Which analytical techniques are critical for assessing stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines) .
- Hydrolytic Stability : pH-dependent degradation studies (pH 1–13) monitored via LC-MS to detect hydrolysis byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reassessment : Use standardized in vitro assays (e.g., enzyme inhibition IC₅₀) with controls for batch-to-batch variability .
- Meta-Analysis Framework : Apply the Quadripolar Model (theoretical, epistemological, morphological, technical poles) to evaluate methodological inconsistencies .
- Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
Advanced: What experimental designs are recommended for studying environmental fate and ecotoxicology?
Methodological Answer:
- Environmental Simulation : Use OECD 308/309 guidelines to model biodegradation in water-sediment systems .
- Trophic Transfer Analysis : Assess bioaccumulation in Daphnia magna (aquatic) and Eisenia fetida (terrestrial) via LC-MS/MS .
- Ecotoxicogenomics : RNA-seq on model organisms (e.g., zebrafish embryos) to map gene expression changes .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1M17 for kinase targets) to predict binding affinities .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .
- QSAR Modeling : Develop regression models using descriptors like LogP and polar surface area to optimize activity .
Advanced: What strategies validate mechanistic hypotheses in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Mutagenesis Studies : CRISPR-edited enzyme variants to identify critical residues for inhibition .
Basic: How to design a robust structure-activity relationship (SAR) study?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the 4-ethylphenyl or oxadiazole moieties .
- Activity Clustering : Principal component analysis (PCA) of IC₅₀ values against physicochemical descriptors .
- Cross-Validation : Use leave-one-out (LOO) methods to avoid overfitting in predictive models .
Advanced: What methodologies address discrepancies in pharmacokinetic (PK) predictions?
Methodological Answer:
- In Vitro-In Vivo Extrapolation (IVIVE) : Combine Caco-2 permeability data with PBPK modeling (e.g., GastroPlus®) .
- Microsomal Stability : Human liver microsomes (HLM) + CYP450 inhibitors to identify metabolic hotspots .
- Toxicogenomics : RNA-seq on hepatocytes to detect off-target gene regulation .
Advanced: How to integrate this compound into a drug discovery pipeline?
Methodological Answer:
- Target Prioritization : Use OMICs databases (e.g., KEGG, Reactome) to link structure to disease pathways .
- ADMET Profiling : Apply FAF-Drug4 for toxicity predictions and SwissADME for bioavailability .
- Preclinical Validation : Use orthotopic xenograft models for efficacy and PD-PK modeling .
Advanced: What frameworks support reproducibility in multi-institutional studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
